5-Chloro-3-hydroxy-3-(2-oxopropyl)-1-(2-(o-tolyloxy)ethyl)indolin-2-one
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Overview
Description
5-Chloro-3-hydroxy-3-(2-oxopropyl)-1-(2-(o-tolyloxy)ethyl)indolin-2-one is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a chloro, hydroxy, and oxopropyl group attached to an indole core. Its unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-hydroxy-3-(2-oxopropyl)-1-(2-(o-tolyloxy)ethyl)indolin-2-one typically involves multiple steps One common approach is the condensation of 2-chloroaniline with 2-(2-methylphenoxy)acetaldehyde under acidic conditions to form an intermediate Schiff base This intermediate is then cyclized using a suitable cyclizing agent, such as polyphosphoric acid, to form the indole core
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The oxopropyl group can be reduced to a secondary alcohol.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base.
Major Products
Oxidation: Formation of 5-chloro-3-oxo-1-[2-(2-methylphenoxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one.
Reduction: Formation of 5-chloro-3-hydroxy-1-[2-(2-methylphenoxy)ethyl]-3-(2-hydroxypropyl)-2,3-dihydro-1H-indol-2-one.
Substitution: Formation of 5-amino-3-hydroxy-1-[2-(2-methylphenoxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its indole core is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The presence of the hydroxy and oxopropyl groups can enhance its pharmacokinetic properties, making it a promising lead compound for drug discovery.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-3-hydroxy-3-(2-oxopropyl)-1-(2-(o-tolyloxy)ethyl)indolin-2-one involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The hydroxy group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity. The oxopropyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
5-chloro-3-hydroxy-1-[2-(2-methylphenoxy)ethyl]-2,3-dihydro-1H-indol-2-one: Lacks the oxopropyl group, making it less versatile in chemical reactions.
5-chloro-3-hydroxy-1-[2-(2-methylphenoxy)ethyl]-3-(2-oxopropyl)-1H-indole: Lacks the dihydro structure, affecting its stability and reactivity.
5-chloro-3-hydroxy-1-[2-(2-methylphenoxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-pyrrole: Contains a pyrrole core instead of an indole, altering its biological activity.
Uniqueness
The uniqueness of 5-Chloro-3-hydroxy-3-(2-oxopropyl)-1-(2-(o-tolyloxy)ethyl)indolin-2-one lies in its combination of functional groups and indole core. This combination allows for a wide range of chemical modifications and biological interactions, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
5-chloro-3-hydroxy-1-[2-(2-methylphenoxy)ethyl]-3-(2-oxopropyl)indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO4/c1-13-5-3-4-6-18(13)26-10-9-22-17-8-7-15(21)11-16(17)20(25,19(22)24)12-14(2)23/h3-8,11,25H,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNKTZYNWKPFOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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